DMAA

Neuropharmacology Transporter Kinetics Stimulant Mechanism

Reproducible neuropharmacology and forensic toxicology research demands DMAA with verified identity-not generic sympathomimetic substitutes that lack defined DAT binding modes and PK parameters. DMAA (CAS 73671-86-0) resolves this: • Unique DAT ligand: substrate-like regulation of DAT trafficking and endocytosis, mechanistically distinct from amphetamine • Defined human PK: terminal t₁/₂ ~8.5 h, Tmax 3-5 h, Cmax ~70 ng/mL (25 mg oral dose) • Validated toxicity benchmarks: acute LD50 39 mg/kg IV, 185 mg/kg IP in preclinical models Supplied with certificate of analysis for confident experimental design and anti-doping reference standard calibration.

Molecular Formula C24H40N2O2
Molecular Weight 388.6 g/mol
CAS No. 73671-86-0
Cat. No. B1237899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMAA
CAS73671-86-0
Synonyms17 beta-N,N-diethylcarbamoyl-4-methyl-4-aza-5 alpha-androstan-3-one
17-N,N-diethyl-4-methyl-3-oxo-4-azaandrostane-17-carboxamide
17-N,N-diethylcarbamoyl-4-methyl-4-azaandrostane-3-one
4MA compound
DMAA
Molecular FormulaC24H40N2O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
InChIInChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1
InChIKeyGNWBLLYJQXKPIP-ZOGIJGBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAA Identity & Baseline Characteristics


DMAA (1,3-Dimethylamylamine; Methylhexanamine) is a synthetic, straight-chain aliphatic amine classified as an indirect sympathomimetic . It is often cited for its structural similarity to amphetamine and ephedrine, which underpins its mechanism of action as a vasoconstrictor and central nervous system stimulant [1]. Due to this activity profile, DMAA is procured for specialized research applications in cardiovascular and neurological studies, as well as a certified reference standard in forensic toxicology and anti-doping analyses [2].

DMAA Structural & Pharmacological Specificity


Substituting DMAA with other 'in-class' sympathomimetic amines or aliphatic stimulants is scientifically unsound due to distinct structural determinants that dictate unique transporter interactions and pharmacokinetic (PK) profiles. While DMAA shares a broad class with amphetamines or ephedrine, its specific aliphatic chain length and lack of an aromatic ring result in a unique binding mode at the dopamine transporter (DAT) [1]. This structural divergence translates to a distinct pharmacological fingerprint—including a characteristic competitive inhibition of dopamine uptake, a specific human elimination half-life of ~8.5 hours, and a defined safety margin (acute LD50 values)—that cannot be replicated by simply sourcing a generic 'stimulant' or 'vasoconstrictor' analog [2][3]. Therefore, experimental reproducibility and accurate toxicological reference identification mandate the use of the specific molecular entity DMAA (CAS 73671-86-0).

DMAA Head-to-Head Evidence


DAT Substrate-Like Interaction vs Amphetamine

In transport assays using human embryonic kidney (HEK) cells expressing human dopamine transporter (hDAT), DMAA inhibited dopamine uptake in a competitive manner, demonstrating substrate-like regulation [1]. This binding mode is pharmacologically distinct from amphetamine, which, while also a DAT substrate, induces different conformational dynamics and trafficking patterns as revealed by molecular dynamics simulations [1]. The study concludes that DMAA's pharmacological distinctions from amphetamine reveal unique structural determinants for regulating transporter conformation.

Neuropharmacology Transporter Kinetics Stimulant Mechanism

DAT Affinity vs Amphetamine

Research investigating DMAA's abuse potential noted that DMAA possesses a lesser affinity for the dopamine transporter (DAT) than amphetamine [1]. This difference in binding strength at a primary target for stimulant action provides a quantifiable molecular basis for distinguishing between the two compounds' pharmacological and behavioral profiles.

Receptor Binding Affinity Abuse Liability

Human Oral Pharmacokinetics

In a human study of eight male participants receiving a single 25 mg oral dose, DMAA's pharmacokinetic profile was characterized. The terminal elimination half-life (T1/2) was found to be 8.45 ± 1.9 hours [1]. This parameter is a critical selection criterion for researchers, as it directly impacts dosing regimens in experimental models and interpretation of exposure windows in toxicological cases. This contrasts with shorter-acting stimulants like amphetamine (which has a variable half-life around 10 hours but often shorter duration of effect due to different PK/PD relationships) or other sympathomimetics.

Pharmacokinetics Clinical Toxicology Human Study

Acute LD50 in Animal Models

The acute toxicity of DMAA has been established in animal models, providing a quantifiable safety margin for research use. The LD50 values are 39 mg/kg via intravenous (IV) injection and 185 mg/kg via intraperitoneal (IP) injection [1]. These data provide a baseline for designing safe dosage ranges in preclinical studies and interpreting human case reports of toxicity. This contrasts with the well-characterized but different LD50 profiles of other stimulants like amphetamine (LD50 in rats ~55 mg/kg IP) and ephedrine.

Toxicology Safety Pharmacology LD50

DMAA Validated Application Scenarios


Forensic & Anti-Doping Reference Standard

DMAA's inclusion as a banned substance by major sports organizations necessitates accurate identification and quantification in biological samples. Procuring a certified reference standard (e.g., Cerilliant Snap-N-Shoot® solution) is essential for clinical toxicology, urine drug testing, and anti-doping laboratories [1]. This application relies on the verified identity and high purity of the compound to calibrate analytical instruments and validate methods for detecting DMAA abuse, leveraging its unique molecular signature distinct from other stimulants.

DAT Regulation Studies

Researchers investigating the molecular pharmacology of the dopamine transporter can utilize DMAA as a specific pharmacological tool. Its demonstrated substrate-like regulation of DAT function and trafficking, which is mechanistically distinct from amphetamine, makes it valuable for comparative studies aimed at elucidating the structural determinants of transporter conformation and endocytosis [2]. This is a core application for neuroscience and addiction research, where understanding subtle differences in ligand-transporter interactions is paramount.

Human PK/PD Modeling

For studies involving human subjects, the established oral pharmacokinetic parameters of DMAA—including a terminal half-life of ~8.5 hours, a time to peak concentration (Tmax) of 3-5 hours, and a mean peak concentration (Cmax) of ~70 ng/mL after a 25 mg dose—provide a robust foundation for PK/PD modeling [3]. This data enables researchers to design precise dosing regimens, predict exposure, and correlate plasma concentrations with physiological effects in controlled experimental settings.

Comparative Toxicology & Safety Assessment

In preclinical toxicology, DMAA's defined acute toxicity profile (LD50 values of 39 mg/kg IV and 185 mg/kg IP) serves as a critical benchmark [4]. Researchers can use this data to design dose-ranging studies in animal models, evaluate potential adverse effects relative to structurally similar compounds (e.g., amphetamine, ephedrine), and establish safety margins for experimental protocols involving DMAA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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